molecular formula C6HF5O B044920 Pentafluorophenol CAS No. 771-61-9

Pentafluorophenol

Cat. No. B044920
CAS RN: 771-61-9
M. Wt: 184.06 g/mol
InChI Key: XBNGYFFABRKICK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentafluorophenol and its derivatives has been explored through several methods. For example, one study reported the copper-catalyzed synthesis of activated sulfonate esters from boronic acids, DABSO, and pentafluorophenol, highlighting a method to produce pentafluorophenyl sulfonate esters in good yields (Vedovato, Talbot, & Willis, 2018). Another study described a simple and efficient synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl ester intermediate, demonstrating the compound's role in creating novel materials (Sanders et al., 2010).

Molecular Structure Analysis

The molecular structure of pentafluorophenol is distinguished by its high degree of fluorination. This fluorination significantly affects the molecule's electronic properties, such as electronegativity and bond polarity, impacting its reactivity and interactions with other compounds. Unfortunately, specific studies focusing on the detailed molecular structure analysis of pentafluorophenol were not identified in the current search.

Chemical Reactions and Properties

Pentafluorophenol participates in various chemical reactions due to its unique structure. For instance, it has been used as a catalyst in the Pictet-Spengler reaction to synthesize tetrahydro-β-carbolines, demonstrating its versatility in organic synthesis (Mahato & Hazra, 2023). Additionally, pentafluorophenol's reactivity has been harnessed for the preparation of biaryl- and heterobiaryl sulfonate esters, showcasing its utility as a protecting group (Avitabile, Smith, & Judd, 2005).

Safety And Hazards

Pentafluorophenol is considered hazardous because of oral, dermal and inhalation toxicity and because it causes severe skin burns and eye damage . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Pentafluorophenol has been used as a catalyst for the Pictet-Spengler reaction, demonstrating a practical approach for the synthesis of the natural alkaloid Komavine and the commercial drug Tadalafil . The many applications of these reactions in pharmaceuticals, imaging agents, and agriculture are discussed, along with the history and future of synthetic organofluorine chemistry .

properties

IUPAC Name

2,3,4,5,6-pentafluorophenol
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InChI

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
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InChI Key

XBNGYFFABRKICK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
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Molecular Formula

C6HF5O
Source PubChem
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Related CAS

4615-85-4 (potassium salt)
Record name 2,3,4,5,6-Pentafluorophenol
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DSSTOX Substance ID

DTXSID9061120
Record name Pentafluorophenol
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Molecular Weight

184.06 g/mol
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Physical Description

White crystalline solid with an odor of phenol; mp = 32-36 deg C; [Alfa Aesar MSDS]
Record name 2,3,4,5,6-Pentafluorophenol
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Product Name

Pentafluorophenol

CAS RN

771-61-9
Record name Pentafluorophenol
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Record name 2,3,4,5,6-Pentafluorophenol
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Record name PENTAFLUOROPHENOL
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Record name Phenol, 2,3,4,5,6-pentafluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,970
Citations
LCT Shoute, JP Mittal, P Neta - The Journal of Physical Chemistry, 1996 - ACS Publications
Hydrated electrons and hydrogen atoms react with pentafluorophenol (PFP) to result in fluoride ion elimination and subsequent production of the tetrafluorophenoxyl radical. Evidence …
Number of citations: 32 pubs.acs.org
VV Aksenov, VM Vlasov, GG Yakobson - Journal of Fluorine Chemistry, 1982 - Elsevier
… While the reaction with pentafluorophenol does not practically occur under these conditions 90-95"~ of pentafluorophenol c have been recovered, and the yield of 4-pentafluorophenoxy-…
Number of citations: 27 www.sciencedirect.com
JM Birchall, RN Haszeldine - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… into pentafluorophenol under mild conditions and in good yield; derivatives and properties of pentafluorophenol are … The decreased basicity of oxygen in pentafluorophenol causes less …
Number of citations: 47 pubs.rsc.org
EJ Forbes, RD Richardson, M Stacey… - Journal of the Chemical …, 1959 - pubs.rsc.org
… yield (20%) of pentafluorophenol. These reactions and others … Pentafluorophenol was obtained as a liquid in 20% yield by … without a solvent 7 pentafluorophenol was obtained in 60% …
Number of citations: 6 pubs.rsc.org
S Karmakar, DP Mukhopadhyay… - The Journal of Chemical …, 2015 - pubs.aip.org
Multiple fluorine atom substitution effect on photophysics of an aromatic chromophore has been investigated using phenol as the reference system. It has been noticed that the discrete …
Number of citations: 12 pubs.aip.org
C Minero, E Pelizzetti, R Terzian, N Serpone - Langmuir, 1994 - ACS Publications
Heavily fluorinated aromatic compounds such as hexafluorobenzene (HFB) and pentafluorophenol (PFP) have been mineralized successfully to C02 and F-ions by irradiating aqueous …
Number of citations: 30 pubs.acs.org
L Ravichandran, K Selvam… - Australian Journal of …, 2007 - CSIRO Publishing
The photocatalytic cleavage of the C–F bond in pentafluorophenol (PFP) with ZnO using 254 and 365 nm UV light has been investigated under different conditions. The defluoridation …
Number of citations: 10 www.publish.csiro.au
F Hasager, ST Andersen, SA Hass… - The Journal of …, 2019 - ACS Publications
Fourier transform infrared smog chamber techniques were used to study the kinetics and mechanisms of the reactions of Cl atoms and OH radicals with pentafluorophenol (C 6 F 5 OH) …
Number of citations: 3 pubs.acs.org
J Burdon, WB Hollyhead, JC Tatlow - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… pentafluorophenate, and that pentafluorophenol is the only … this reaction by treating pentafluorophenol with potassium … No other reactions of pentafluorophenol have been carried …
Number of citations: 21 pubs.rsc.org
T GRAMSTAD, S HUSEBYE… - … . Series B. Organic …, 1985 - actachemscand.org
… The 2:1 pentafluorophenol—dioxane complex forms … to an OH group of an adjacent pentafluorophenol molecule, resulting in … of hydrogen bonding between pentafluorophenol, PFP, …
Number of citations: 16 actachemscand.org

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